(S)-3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
(S)-3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an isopropylamino group attached to a piperidine ring, and a benzyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common approach is the reaction of piperidine with isopropylamine to form the corresponding isopropylamino-piperidine intermediate. This intermediate is then reacted with benzyl chloroformate to introduce the benzyl ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
When compared to similar compounds, (S)-3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester stands out due to its unique structure and functional groups. Similar compounds may include other piperidine derivatives or benzyl esters, but the presence of the isopropylamino group adds a distinct characteristic to this compound.
Comparison with Similar Compounds
Piperidine derivatives
Benzyl esters
Other isopropylamino-containing compounds
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Properties
IUPAC Name |
benzyl (3S)-3-(propan-2-ylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)17-15-9-6-10-18(11-15)16(19)20-12-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGWZMHVKLIQIS-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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